3-Hydroxynonyl acetate

Description

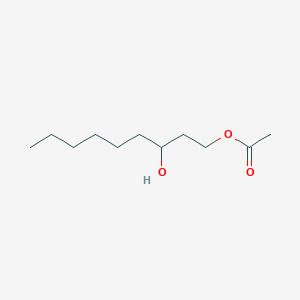

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynonyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h11,13H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYFAKSWXDNPPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCOC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274209 |

Source

|

| Record name | 3-Hydroxynonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow, slightly oily liquid with floral odour similar to jasmine |

Source

|

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 95% alcohol (in ethanol) |

Source

|

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.978 |

Source

|

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1322-17-4, 60826-15-5 |

Source

|

| Record name | 1,3-Nonanediol, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Nonanediol, monoacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane-1,3-diol monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxynonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of 3-Hydroxynonyl acetate?

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxynonyl Acetate

Introduction

This compound is a specialty chemical belonging to the class of fatty alcohol esters.[1] It is structurally defined as an acetate ester formed from the formal condensation of acetic acid with one of the hydroxyl groups of nonane-1,3-diol.[2][3] This bifunctional nature, possessing both a secondary alcohol and an ester group, imparts a unique set of physicochemical properties that are of significant interest in various fields, notably as a flavoring agent in the food industry.[2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its chemical identity, physical characteristics, analytical characterization, and handling considerations. The insights provided herein are intended to support its effective application in research and development, ensuring both scientific rigor and practical utility.

A notable point of clarification is the distinction between this compound (C₁₁H₂₂O₃) and nonan-3-yl acetate (C₁₁H₂₂O₂). The latter is the acetate ester of 3-nonanol and lacks the additional hydroxyl group.[4][] This guide will focus exclusively on this compound as defined by its structure derived from nonane-1,3-diol.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all scientific investigation. This compound is systematically identified by its IUPAC name and various registry numbers. Its molecular structure contains a nine-carbon chain with a hydroxyl group at the third position and an acetate group attached via an ether linkage to the first position.

Molecular Structure

The 2D chemical structure of this compound is depicted below.

Sources

Navigating the Landscape of 3-Hydroxynonyl Acetate: A Technical Guide for Researchers

An In-depth Exploration of Synonyms, Alternative Names, and Chemical Identity for Scientific and Drug Development Applications

For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. The unambiguous identification of a molecule is the bedrock of reproducible research and successful therapeutic development. This guide provides a comprehensive overview of 3-Hydroxynonyl acetate, a molecule of interest in various scientific domains. We will delve into its synonyms, alternative names, and key chemical identifiers, alongside a discussion of its synthesis, potential applications, and safety considerations.

Unambiguous Identification: Synonyms and Chemical Identifiers

Accurate communication in science hinges on a shared and precise vocabulary. This compound is known by several names across different databases and commercial suppliers. Understanding these variations is crucial to avoid ambiguity in research and procurement.

A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. The primary and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound [1][2]. However, numerous other names are frequently encountered in literature and chemical catalogs.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Registry Number | 1322-17-4 | PubChem[1] |

| Molecular Formula | C₁₁H₂₂O₃ | PubChem[1][2] |

| Molecular Weight | 202.29 g/mol | PubChem[1][2] |

| Common Synonyms | 1,3-Nonanediol, monoacetate | PubChem[1][2] |

| Nonane-1,3-diol monoacetate | PubChem[1] | |

| 1,3-Nonanediol acetate | PubChem[1] | |

| Jasmin acetate | PubChem[1] | |

| EINECS Number | 215-332-3 | PubChem[1] |

| ChEBI ID | CHEBI:149579 | PubChem[1] |

| FEMA Number | 2783 | PubChem[1] |

The CAS Registry Number, 1322-17-4, serves as a unique and unambiguous identifier for this specific chemical substance, and its use is highly recommended in scientific publications and regulatory submissions to prevent any confusion.

Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is essential for its handling, formulation, and application in experimental settings. Key physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 225.0 °C at 760.00 mm Hg | The Good Scents Company[3] |

| Flash Point | 181.00 °F (82.78 °C) | The Good Scents Company[3] |

| Specific Gravity | 0.85400 to 0.86400 @ 25.00 °C | The Good Scents Company[3] |

| Refractive Index | 1.41600 to 1.42300 @ 20.00 °C | The Good Scents Company[3] |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[3] |

Synthesis of this compound: A Methodological Approach

Several methods for the regioselective acylation of diols have been reported, often employing catalysts to achieve the desired selectivity. One such approach involves the use of an iron(III) acetylacetonate [Fe(acac)₃] catalyst, which has been shown to be effective for the site-selective acylation of 1,2- and 1,3-diols[1]. This method is attractive due to the low cost and low toxicity of the iron catalyst.

Proposed Synthesis Workflow

The proposed synthesis of this compound from nonane-1,3-diol is a two-step process involving the selective acetylation of the primary alcohol followed by purification.

Sources

- 1. An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C11H22O3 | CID 234237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxynonyl Acetate: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonyl acetate, a secondary alcohol and an acetate ester, is a molecule of interest in various scientific domains, primarily recognized for its application as a flavoring and fragrance agent.[1][2] This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, physicochemical properties, and a discussion of its known and potential biological activities, aiming to equip researchers and professionals in drug development with a thorough understanding of this compound.

Chemical Identity and Structure

This compound is formally the acetate ester resulting from the condensation of the carboxyl group of acetic acid with the hydroxyl group of nonan-1,3-diol.[3]

-

Molecular Formula: C₁₁H₂₂O₃[1]

-

Molecular Weight: 202.29 g/mol [1]

-

IUPAC Name: this compound[3]

-

Synonyms: 1,3-Nonanediol, monoacetate; Nonane-1,3-diol monoacetate; Jasmin acetate[3][5]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Boiling Point | 278.27 °C | [RIFM, 2024][1] |

| Flash Point | >200 °F (closed cup) | [RIFM, 2024][1] |

| Log KOW | 2.76 | [RIFM, 2024][1] |

| Water Solubility | 601.4 mg/L | [RIFM, 2024][1] |

| Appearance | Colorless to pale yellow clear liquid | [The Good Scents Company] |

Synthesis of this compound: A Proposed Biocatalytic Approach

Rationale for Lipase-Catalyzed Synthesis

The primary challenge in the synthesis of this compound from 1,3-nonanediol is the regioselective acetylation of the primary hydroxyl group over the secondary hydroxyl group. Chemical methods often lack this selectivity, leading to a mixture of products. Lipases, particularly those like Candida antarctica lipase B (CALB), are known for their ability to discriminate between primary and secondary alcohols, thus favoring the acylation of the primary hydroxyl group.[6][8]

Proposed Experimental Protocol: Lipase-Catalyzed Regioselective Acetylation

This protocol is a proposed methodology based on established principles of enzymatic esterification.

Materials:

-

1,3-Nonanediol

-

Vinyl acetate (as the acyl donor)

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

Anhydrous organic solvent (e.g., n-hexane or tert-butyl methyl ether)

-

Molecular sieves (for dehydration)

Experimental Workflow:

Caption: Proposed workflow for the lipase-catalyzed synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a dried round-bottom flask, dissolve 1,3-nonanediol (1 equivalent) and vinyl acetate (1.1 equivalents) in anhydrous n-hexane. The use of a slight excess of the acyl donor can help drive the reaction to completion. Add activated molecular sieves to the mixture to ensure anhydrous conditions, which are crucial for lipase activity.

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (e.g., 10% w/w of the substrates) to the reaction mixture. The reaction should be conducted under gentle agitation (e.g., using a magnetic stirrer) at a controlled temperature, typically between 40-60°C, to optimize enzyme activity and stability.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by simple filtration. The reusability of the immobilized lipase is a key advantage of this method.

-

Product Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Safety Profile

Use as a Flavoring Agent and GRAS Status

This compound is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and has been granted Generally Recognized as Safe (GRAS) status (FEMA Number 2783).[2] Its safety for use in food has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]

Toxicological Assessment

A safety assessment of 1,3-nonanediol acetate (mixed esters) conducted by the Research Institute for Fragrance Materials (RIFM) concluded that the substance is not genotoxic.[1] The assessment also indicated that exposure to this compound is below the Threshold of Toxicological Concern (TTC) for reproductive toxicity.[1]

Potential Pharmacological Activities: An Outlook

While there is a lack of direct experimental studies on the specific pharmacological activities of this compound, some insights can be drawn from its chemical structure and the activities of structurally related compounds.

-

Lipid Metabolism: As a fatty acyl ester, this compound is expected to be involved in lipid metabolic pathways. Upon ingestion, it is likely to be hydrolyzed by esterases into acetic acid and 1,3-nonanediol, which would then enter their respective metabolic pathways.

-

Computational Insights: A computational study on the phytochemicals from Elatostema papillosum included various acetate-containing compounds and evaluated their potential binding affinities to several receptors. While this compound itself was not studied, this approach suggests that in silico screening could be a valuable first step in exploring its potential biological targets.[9]

-

Considerations for Drug Development: Given its safety profile at low concentrations and its chemical nature, this compound could be explored as a scaffold for the design of new molecules or as a pro-drug moiety to enhance the lipophilicity and permeability of parent drugs. However, extensive experimental validation would be required to pursue such applications.

Conclusion

This compound is a well-characterized flavoring and fragrance ingredient with a favorable safety profile for its current applications. While its synthesis is not extensively documented in scientific literature, a lipase-catalyzed approach offers a promising and regioselective route for its preparation. The exploration of its potential biological and pharmacological activities remains a relatively untapped area. For researchers in drug development, this compound may represent an interesting starting point for the design of novel bioactive molecules, although a significant amount of foundational research is needed to validate any potential therapeutic applications.

References

-

RIFM fragrance ingredient safety assessment, 1,3-nonanediol acetate (mixed esters), CAS Registry Number 1322-17-4. (2024). Food and Chemical Toxicology, 189, 114689. [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 1,3-NONANEDIOL ACETATE (MIXED ESTERS). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Nonanediol, monoacetate. National Center for Biotechnology Information. Retrieved from [Link]

- Lee, J. H., Kim, S. B., Kang, S. W., Kim, S. W., & Park, C. (2005). Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study. Journal of Industrial and Engineering Chemistry, 11(5), 723-728.

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.

- Yadav, G. D., & Lathi, P. S. (2003). Synthesis of isoamyl acetate in the presence of ion exchange resin catalysts. Reactive and Functional Polymers, 55(3), 269-277.

-

The Good Scents Company. (n.d.). nonan-3-yl acetate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-hydroxynonyl acetate. Retrieved from [Link]

-

Hossain, M. A., Al-Toubi, S. A. R., Weli, A. M., Al-Riyami, Q. A., & Al-Sabahi, J. N. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules, 26(8), 2289. [Link]

-

PubChem. (n.d.). 1,3-Nonanediol, 1,3-diacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Nonanediol, monoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nonan-3-yl acetate. Retrieved from [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. femaflavor.org [femaflavor.org]

- 3. This compound | C11H22O3 | CID 234237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nonan-3-yl acetate, 60826-15-5 [thegoodscentscompany.com]

- 5. SID 135264618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Whitepaper: Investigating the Potential Biological Role of 3-Hydroxynonyl Acetate in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive technical guide on the potential involvement of 3-Hydroxynonyl acetate in lipid metabolism. Given the nascent stage of research on this specific molecule, this guide synthesizes foundational knowledge of lipid metabolism with a proposed framework for future investigation.

Executive Summary

This compound is a fatty alcohol ester with a structure suggestive of a potential role in metabolic regulation. While direct, in-depth research is limited, its classification as a lipid and fatty acyl molecule points towards plausible interactions with the core pathways of lipid metabolism, including energy storage, transport, and signaling. This whitepaper outlines the theoretical basis for the involvement of this compound in lipid metabolism, drawing parallels with the well-documented roles of medium-chain fatty acids (MCFAs). Furthermore, we present a detailed roadmap for experimental validation, from initial in vitro assays to comprehensive in vivo studies and advanced analytical methodologies. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the biological function and therapeutic potential of this compound.

Introduction to this compound

This compound, also known as 1,3-nonanediol acetate, is an acetate ester of a nine-carbon alcohol.[1][2] Chemically, it is classified as a secondary alcohol and an acetate ester.[1] Its structure places it within the broader category of fatty acyls, a major class of lipids.[1] Databases such as FooDB and PubChem suggest potential biological roles including as a nutrient, membrane stabilizer, and a source of energy, with involvement in lipid transport and metabolism.[1][3] However, empirical evidence detailing its specific mechanisms of action within metabolic pathways is currently scarce.

The structural similarity of the nonanoic (nine-carbon) backbone to medium-chain fatty acids (MCFAs) provides a strong rationale for investigating its metabolic significance. MCFAs are known to be rapidly absorbed and metabolized, serving as an efficient energy source and playing roles in the regulation of both glucose and lipid metabolism.[4][5][6][7] This guide, therefore, explores the potential roles of this compound through the lens of established principles of lipid biochemistry.

The Landscape of Lipid Metabolism: Potential Points of Interaction

Lipid metabolism encompasses a series of interconnected pathways responsible for the synthesis, breakdown, and storage of fats.[8][9] These processes are central to energy homeostasis, cell structure, and signaling. The primary pathways include:

-

Lipolysis: The breakdown of triglycerides into glycerol and free fatty acids.[8][10][11]

-

Beta-oxidation: The process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA for energy generation.[8][10][11]

-

Lipogenesis: The synthesis of fatty acids from acetyl-CoA, which are then stored as triglycerides.[8][11][12]

Given its structure, this compound could potentially be hydrolyzed by cellular esterases to yield acetic acid and 3-hydroxynonanol. The latter could be further oxidized to a ketone body or enter beta-oxidation pathways, while acetate can be converted to acetyl-CoA, a central hub in metabolism.

Hypothesized Signaling Roles

Beyond serving as a mere energy substrate, many lipid molecules act as signaling messengers that regulate gene expression and cellular function.[13] It is plausible that this compound or its metabolites could interact with key metabolic regulators such as:

-

Peroxisome Proliferator-Activated Receptors (PPARs): A family of nuclear receptors that are master regulators of lipid and glucose homeostasis.[14]

-

AMP-activated protein kinase (AMPK): A cellular energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic processes like lipogenesis.[14]

A Proposed Framework for Investigation

To systematically evaluate the biological role of this compound, a multi-tiered experimental approach is recommended. This framework is designed to first establish its metabolic fate and subsequently elucidate its functional impact on cellular and systemic metabolism.

Phase 1: In Vitro Characterization

The initial phase focuses on understanding the basic interactions of this compound at the cellular level.

Objective: To determine if this compound is metabolized by cells and to assess its impact on key lipid metabolism pathways.

Key Experiments:

-

Cell Viability and Cytotoxicity Assays: To establish a non-toxic working concentration range for subsequent experiments.

-

Cellular Uptake and Ester Hydrolysis: To confirm if the compound enters cells and is cleaved by intracellular esterases.

-

Fatty Acid Oxidation Measurement: To assess whether this compound or its metabolites enhance or inhibit beta-oxidation.

-

Lipogenesis Assay: To determine the effect of the compound on the synthesis of new fatty acids.

-

Gene Expression Analysis: To measure changes in the expression of key metabolic genes (e.g., PPARα, CPT1, ACC, FASN) in response to treatment.

Table 1: In Vitro Experimental Plan

| Experiment | Cell Lines | Primary Outcome Measures | Rationale |

| Cytotoxicity Assay | HepG2 (liver), 3T3-L1 (adipocyte), C2C12 (muscle) | IC50 value | Determine safe dosing for subsequent experiments. |

| Cellular Uptake | HepG2, 3T3-L1 | Intracellular concentration of this compound and its metabolites | Confirm bioavailability at the cellular level. |

| Fatty Acid Oxidation | C2C12, HepG2 | Oxygen consumption rate, radiolabeled fatty acid oxidation | Quantify impact on energy expenditure from fats. |

| Lipogenesis Assay | HepG2, 3T3-L1 | Incorporation of radiolabeled acetate or glucose into lipids | Assess impact on fat storage pathways. |

| Gene Expression (qPCR) | HepG2, 3T3-L1 | mRNA levels of PPARα, SREBP-1c, FASN, ACC, CPT1 | Elucidate potential mechanisms of action at the transcriptional level. |

Protocol: Fatty Acid Oxidation Assay using Seahorse XF Analyzer

-

Cell Seeding: Plate C2C12 myotubes in a Seahorse XF cell culture microplate at an optimized density.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Assay Preparation: Wash cells and replace the medium with a substrate-limited medium. Hydrate the sensor cartridge.

-

Substrate Injection: Load the sensor cartridge with a long-chain fatty acid (e.g., palmitate conjugated to BSA) and inhibitors (e.g., etomoxir to block CPT1).

-

Data Acquisition: Place the plate in the Seahorse XF Analyzer and measure the oxygen consumption rate (OCR) before and after the injection of the fatty acid substrate.

-

Analysis: Calculate the fatty acid oxidation-dependent OCR by subtracting the etomoxir-inhibited rate. Compare the rates between control and this compound-treated cells.

Phase 2: Mechanistic and Signaling Studies

This phase aims to delve deeper into the molecular mechanisms identified in Phase 1.

Objective: To identify the specific signaling pathways modulated by this compound.

Key Experiments:

-

Western Blot Analysis: To quantify changes in the protein levels and phosphorylation status of key signaling molecules like AMPK and STAT3.

-

Reporter Gene Assays: To directly measure the activation of transcription factors such as PPARs.

-

Enzyme Activity Assays: To assess the direct effect of this compound on key metabolic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

Diagram 1: Hypothesized Signaling Pathway

Caption: Hypothesized signaling cascade of this compound in a liver cell.

Phase 3: In Vivo Validation

This phase involves testing the effects of this compound in a whole-organism context.

Objective: To evaluate the impact of this compound on systemic lipid metabolism and overall metabolic health in animal models.

Key Experiments:

-

Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Metabolic Cage Studies: To measure energy expenditure, respiratory exchange ratio (RER), and food intake in response to treatment.

-

Diet-Induced Obesity Model: To assess the potential of this compound to prevent or reverse obesity and related metabolic dysfunctions like fatty liver disease and insulin resistance.

Diagram 2: Experimental Workflow for In Vivo Studies

Sources

- 1. This compound | C11H22O3 | CID 234237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:149579) [ebi.ac.uk]

- 3. Showing Compound this compound (FDB016746) - FooDB [foodb.ca]

- 4. Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.libretexts.org [med.libretexts.org]

- 9. Lipid metabolism - Wikipedia [en.wikipedia.org]

- 10. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

- 11. 6.3 Lipid Metabolism Pathways | Nutrition Flexbook [courses.lumenlearning.com]

- 12. Overview of Lipid Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment implications of natural compounds targeting lipid metabolism in nonalcoholic fatty liver disease, obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxynonyl Acetate and Related Fatty Acyls

Authored by a Senior Application Scientist

Foreword

In the intricate world of lipidomics and natural product chemistry, fatty acyls represent a vast and functionally diverse class of molecules. While well-known members like omega-3 fatty acids garner significant attention for their roles in human health[1][2], a myriad of other fatty acyl derivatives play critical, albeit less publicized, roles in biology and industry. This guide focuses on one such molecule, this compound, and its broader chemical family. Our objective is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental methodologies and the significance of these compounds in various biological systems. We will explore their synthesis, biological functions, and the analytical techniques essential for their study, grounding every claim in authoritative data.

The Chemical Identity of this compound

This compound, also known as 1,3-nonanediol monoacetate, is an acetate ester of a hydroxylated fatty alcohol[3][4]. Structurally, it is the product of the formal condensation between acetic acid and one of the hydroxyl groups of nonane-1,3-diol[3]. This places it within the larger superclass of lipids and lipid-like molecules, specifically classified as a fatty alcohol ester under the Fatty Acyls class[4].

While extensive literature on this specific molecule is sparse[5], its primary documented application is as a flavoring agent in the food industry, recognized under FEMA number 2783[3][4]. Its organoleptic profile is described as having herbal, fruity, and ethereal notes[6]. However, its structural similarity to other biologically active fatty acyls suggests potential roles that are yet to be fully explored.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in experimental and industrial settings. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C11H22O3 | PubChem[3] |

| Molecular Weight | 202.29 g/mol | PubChem[3] |

| Canonical SMILES | CCCCCCC(CCOC(=O)C)O | PubChem[3] |

| InChI Key | RTYFAKSWXDNPPU-UHFFFAOYSA-N | PubChem[3] |

| CAS Number | 1322-17-4 | PubChem[3] |

| Boiling Point | 225.00 °C @ 760.00 mm Hg | The Good Scents Company[6] |

| Flash Point | 181.00 °F (82.78 °C) | The Good Scents Company[6] |

| logP (o/w) | 2.53 (ALOGPS) | FooDB[4] |

| Water Solubility | 0.67 g/L (ALOGPS) | FooDB[4] |

| Classification | Fatty Alcohol Ester | FooDB[4] |

Synthesis and Biosynthesis of Fatty Acyl Esters

The formation of fatty acyl esters like this compound can be achieved through both biological and chemical pathways. Understanding these pathways is crucial for producing these compounds for research or commercial use and for elucidating their natural origins.

Biosynthesis in Natural Systems

Volatile esters are key components of the aroma and flavor of most fruits and are central to plant-environment interactions[7]. Their biosynthesis is a multi-step enzymatic process that primarily utilizes precursors from fatty acid and amino acid metabolism[7][8].

The final and most critical step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs)[7][9]. These enzymes facilitate the esterification reaction by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor[7]. The diversity of esters found in nature is a direct result of the wide range of alcohol and acyl-CoA substrates that AATs can utilize[7].

The precursors themselves are generated through various pathways:

-

Alcohols : Fatty acids, particularly linoleic and linolenic acids, are degraded via the lipoxygenase (LOX) pathway to produce volatile aldehydes. These aldehydes are subsequently reduced by alcohol dehydrogenases (ADH) to form the corresponding alcohols[7][8].

-

Acyl-CoAs : Short-chain acyl-CoAs are typically provided through the β-oxidation of saturated fatty acids[9].

Sources

- 1. ω‑3 fatty acids in atherosclerotic cardiovascular disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C11H22O3 | CID 234237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB016746) - FooDB [foodb.ca]

- 5. NP-MRD: Showing NP-Card for this compound (NP0338477) [np-mrd.org]

- 6. nonan-3-yl acetate, 60826-15-5 [thegoodscentscompany.com]

- 7. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

3-Hydroxynonyl Acetate: A Novel Putative Biomarker in Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome and its sequelae, including type 2 diabetes and cardiovascular disease, represent a growing global health crisis. The identification of novel, sensitive, and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. This technical guide introduces 3-hydroxynonyl acetate, a volatile acetate ester, as a putative biomarker of metabolic dysregulation. We present the biochemical rationale for its formation, rooted in the well-established pathways of lipid peroxidation, and provide a comprehensive, field-proven framework for its detection and quantification in biological matrices. This document is intended to serve as a foundational resource for researchers poised to explore the clinical and therapeutic implications of this promising, yet underexplored, molecule.

Introduction: The Imperative for Novel Metabolic Biomarkers

The pathophysiology of metabolic syndrome is complex, characterized by a confluence of insulin resistance, central obesity, dyslipidemia, and hypertension.[1][2] Current diagnostic criteria rely on a panel of these clinical and biochemical measurements. While effective, these markers often signify a relatively advanced state of metabolic dysregulation. Consequently, there is a pressing need for earlier, more mechanistically-linked biomarkers that can signal the onset of metabolic stress and predict disease progression. Lipidomics and metabolomics have emerged as powerful tools in this endeavor, enabling the discovery of novel molecular signatures of disease.[3][4][5][6][7]

Volatile organic compounds (VOCs) present in exhaled breath, serum, and urine are particularly attractive biomarker candidates due to the potential for non-invasive sample collection and their direct connection to metabolic processes.[8] This guide focuses on this compound, a C9 acetate ester, as a novel, putative biomarker of metabolic disease. While direct observational data for this specific molecule in metabolic disease is not yet established, its biochemical origins are strongly linked to pathways known to be upregulated in these conditions.

The Biochemical Rationale: From Lipid Peroxidation to this compound

The central hypothesis underpinning this compound as a biomarker is its origin in the oxidative degradation of polyunsaturated fatty acids (PUFAs), a hallmark of metabolic stress.

The Genesis of C9 Aldehydes from ω-6 PUFA Peroxidation

Linoleic acid, an abundant ω-6 PUFA, is particularly susceptible to lipid peroxidation. In the presence of reactive oxygen species (ROS), a cascade of non-enzymatic reactions leads to the formation of lipid hydroperoxides.[9] These unstable intermediates undergo further degradation to yield a variety of reactive aldehydes, most notably 4-hydroxy-2-nonenal (4-HNE).[1][9][10][11][12] The formation of 4-HNE is a well-documented indicator of oxidative stress and has been implicated in the pathophysiology of numerous diseases, including metabolic syndrome.

The Reductive Pathway to a Stable Alcohol Precursor

While much of the research on 4-HNE has focused on its cytotoxic effects via adduction to proteins and DNA, it is also subject to cellular detoxification pathways. One such pathway is the enzymatic reduction of the aldehyde group to a primary alcohol, yielding 1,4-dihydroxynonene.[13][14][15] This conversion is a critical step in mitigating the reactivity of the aldehyde.

The Final Step: Esterification to this compound

The final, proposed step in the formation of this compound is the esterification of the hydroxyl group of the C9 alcohol precursor with acetate. This reaction is likely catalyzed by an acetyl-CoA-dependent alcohol acetyltransferase (AAT).[16] Acetate is a key metabolite at the crossroads of carbohydrate, fat, and amino acid metabolism, and its availability can be altered in metabolic diseases.[17][18][19][20][21] The formation of this compound would represent a stable, volatile end-product of this detoxification pathway.

The following diagram illustrates the proposed biochemical pathway:

Analytical Methodologies for the Detection and Quantification of this compound

The successful investigation of this compound as a biomarker hinges on robust and validated analytical methods. Given its predicted volatility and chemical structure, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical platform of choice.

Sample Collection and Preparation

The choice of biological matrix will depend on the specific research question. Potential matrices include exhaled breath condensate, serum/plasma, and urine.

Table 1: Comparison of Biological Matrices for this compound Analysis

| Matrix | Advantages | Disadvantages |

| Exhaled Breath Condensate (EBC) | Non-invasive, enriched in lung-derived VOCs. | Highly dilute, potential for environmental contamination. |

| Serum/Plasma | Reflects systemic concentrations, well-established collection protocols. | Invasive, complex matrix requiring extensive cleanup.[8][22][23][24] |

| Urine | Non-invasive, provides an integrated measure of excretion over time. | Concentrations can be influenced by hydration status and renal function. |

3.1.1. Protocol for Exhaled Breath Condensate (EBC) Collection

-

Patient Preparation: The patient should be in a resting state for at least 10 minutes prior to collection. They should refrain from eating, drinking (except water), and smoking for at least 2 hours.

-

Collection Device: Utilize a commercially available EBC collection device (e.g., RTube™).

-

Collection Procedure: The patient breathes normally through the device for 10-15 minutes. The condensed breath is collected in a pre-chilled, inert vial.

-

Storage: Immediately cap the vial and store at -80°C until analysis.

3.1.2. Protocol for Serum/Plasma Preparation

-

Blood Collection: Collect whole blood in an appropriate tube (e.g., EDTA for plasma, serum separator tube for serum).

-

Processing: Centrifuge according to the tube manufacturer's instructions to separate plasma or serum.

-

Aliquoting and Storage: Aliquot the serum/plasma into cryovials and store at -80°C.

Extraction of this compound

Solid-Phase Microextraction (SPME) is a highly effective technique for the extraction and pre-concentration of volatile and semi-volatile compounds from both liquid and gaseous matrices.[25][26][27][28][29]

3.2.1. Headspace SPME Protocol for EBC and Serum/Plasma

-

Sample Thawing: Thaw the EBC or serum/plasma sample on ice.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound, if available, or a C10 acetate ester).

-

Vial Transfer: Transfer a defined volume (e.g., 1 mL) of the sample to a headspace vial.

-

Matrix Modification (for serum/plasma): Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).

-

Extraction: Expose the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane fiber) to the headspace for a fixed time (e.g., 30 minutes).

-

Desorption: Immediately desorb the fiber in the hot GC inlet.

Derivatization

The presence of a hydroxyl group in this compound can lead to poor peak shape and interactions with the GC column. Derivatization to a less polar form is therefore recommended.[2][30][31][32][33] Silylation is a common and effective method.

3.3.1. Protocol for Silylation (if required)

Note: This step would be performed on an extract of the biological sample prior to GC-MS analysis, if direct analysis of the underivatized compound proves problematic.

-

Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) in an appropriate solvent (e.g., pyridine or acetonitrile).

-

Reaction: Heat the sample at a controlled temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Analysis

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Good separation of a wide range of metabolites. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min | Allows for separation of volatile compounds while eluting higher boiling point analytes. |

| Inlet Temperature | 250°C | Ensures efficient desorption from the SPME fiber. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole for targeted analysis (SIM), TOF for untargeted profiling. |

| MS Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and its fragments. |

The following diagram outlines the complete analytical workflow:

Data Analysis and Interpretation

Quantitative analysis should be performed using a calibration curve prepared with authentic standards of this compound. In the absence of a commercial standard, semi-quantification relative to an internal standard can be performed. Statistical analysis (e.g., t-tests, ANOVA, ROC curve analysis) should be used to compare levels of this compound between healthy controls and patient cohorts with metabolic disease.

Future Directions and Conclusion

This technical guide provides the biochemical rationale and a comprehensive analytical framework for the investigation of this compound as a novel, putative biomarker for metabolic disease. The proposed pathway, originating from the well-established process of lipid peroxidation, offers a strong mechanistic link to the pathophysiology of metabolic syndrome. The detailed protocols for sample collection, preparation, and GC-MS analysis provide a clear roadmap for researchers to validate this biomarker in clinical studies.

Future research should focus on:

-

Method Validation: Rigorous validation of the analytical method for this compound in various biological matrices.

-

Clinical Cohort Studies: Measurement of this compound levels in well-characterized patient cohorts with metabolic syndrome, type 2 diabetes, and related complications.

-

Correlation with Existing Biomarkers: Assessment of the correlation between this compound and established markers of metabolic disease.

-

Investigation of Enzymology: Identification of the specific enzymes responsible for the reduction and esterification steps in its formation.

The exploration of this compound has the potential to yield a valuable new tool in the fight against metabolic disease, offering new insights into disease mechanisms and paving the way for improved diagnostics and therapeutic monitoring.

References

- Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 59(10), 2001-2017.

- Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299-3305.

- Št'avová, Z., Čáp, L., & Sovová, T. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry.

- Kim, J., Park, S., & Lee, J. (2024). A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome. ACS Omega.

- Yang, J., & Han, X. (2016). Lipidomics applications for discovering biomarkers of diseases in clinical chemistry. Clinical chemistry, 62(1), 41-52.

- Kim, J., Park, S., & Lee, J. (2024). A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome. ACS Omega.

- Yang, K., & Han, X. (2015). Lipidomics applications for disease biomarker discovery in mammal models. Biomarkers in medicine, 9(2), 153-168.

- Schneider, C., Tallman, K. A., Porter, N. A., & Brash, A. R. (2001). Two distinct pathways of formation of 4-hydroxynonenal. Mechanisms of nonenzymatic transformation of the 9-and 13-hydroperoxides of linoleic acid to 4-hydroxyalkenals. Journal of Biological Chemistry, 276(24), 20831-20838.

-

Deutsches Zentrum fuer Diabetesforschung DZD. (2022, April 26). Lipidomics provides new biomarkers for cardiovascular disease and Type 2 diabetes. ScienceDaily. Retrieved from

- Lu, H., Liang, Y., & Chen, H. (2014). Exploring metabolic syndrome serum profiling based on gas chromatography mass spectrometry and random forest models. Analytica chimica acta, 833, 20-27.

- Liu, W., Porter, N. A., Schneider, C., Brash, A. R., & Yin, H. (2011). Formation of 4-hydroxynonenal from cardiolipin oxidation: intramolecular peroxyl radical addition and decomposition. Free Radical Biology and Medicine, 50(1), 166-178.

- Lee, S. H., Park, S. Y., & Kim, Y. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. International journal of molecular sciences, 26(10), 4667.

- Martin, J., Whittle, M., Williams, M., & Jones, R. (2010). Solid-phase microextraction for the analysis of human breath. Analytical and bioanalytical chemistry, 396(1), 49-60.

- Zeki, A. A., Schivo, M., Chan, A. L., Hardin, K., & Clay, M. (2015). The lipid peroxidation product 4-hydroxy-2-nonenal_ Advances in chemistry and analysis. Redox biology, 6, 229-236.

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

-

Agilent Technologies. (2010). Volatile Organic Compounds in Serum or Plasma. Retrieved from [Link]

- Kappers, I. F., Aharoni, A., van Herpen, T. W., Luckerhoff, L. L., Dicke, M., & Bouwmeester, H. J. (2005). Genetic engineering of terpenoid metabolism attracts bodyguards to Arabidopsis. Science, 309(5743), 2070-2072.

- Lee, S. H., Park, S. Y., & Kim, Y. (2024). A Novel Sample Preparation Method for Veterinary Use of Volatile Organic Compounds in Whole Blood. Preprints.org.

- Lee, S. H., Park, S. Y., & Kim, Y. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. International journal of molecular sciences, 26(10), 4667.

-

Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

-

Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

- Rotondo, R. (2017). New enzymatic pathway(s) in 4-hydroxynonenal metabolism (Doctoral dissertation, University of "G. d'Annunzio" Chieti-Pescara).

- Schneider, C., Porter, N. A., & Brash, A. R. (2008). Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation. The Journal of biological chemistry, 283(23), 15539–15543.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234237, this compound. Retrieved from [Link]

- Comerford, K. L., & Schlegel, R. A. (2021). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease. Frontiers in oncology, 11, 706917.

- Grote, C., & Pawliszyn, J. (1997). Solid-phase microextraction for the analysis of human breath. Analytical chemistry, 69(4), 587-596.

- Hernandez, M. A. G., Canfora, E. E., Blaak, E. E., & Jocken, J. W. E. (2019). Systemic Acetate Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation. Journal of clinical medicine, 8(11), 1899.

-

Centers for Disease Control and Prevention. (n.d.). Volatile Organic Compounds in Whole Blood. Retrieved from [Link]

- Parvez, S., & Raisuddin, S. (2005). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Indian journal of experimental biology, 43(11), 1028-1039.

- Siems, W. G., & Grune, T. (1997). Metabolic fate of 4-hydroxynonenal in hepatocytes: 1, 4-dihydroxynonene is not the main product. Journal of lipid research, 38(3), 612-622.

- Siems, W., & Grune, T. (2003). Intracellular metabolism of 4-hydroxynonenal. Molecular aspects of medicine, 24(4-5), 167-175.

- Pouteau, E., Piloquet, H., & Krempf, M. (2001). Kinetic aspects of acetate metabolism in healthy humans using [1-13C] acetate. The American journal of physiology-Endocrinology and metabolism, 281(1), E178-E184.

-

Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]

- Hinshaw, J. V. (2005). Solid-Phase Microextraction (SPME): A Discussion. LCGC North America, 23(11), 1144-1150.

- Rosenthal, K., & Gries, R. (2021). Bacterial acetate metabolism and its influence on human epithelia. FEMS microbiology letters, 368(1), fnaa211.

- Chen, Y. J., & Chen, C. C. (2014).

- Spickett, C. M. (2013). Immunomodulatory effects of 4-hydroxynonenal. Redox biology, 1(1), 374-381.

- Pouteau, E., Piloquet, H., & Krempf, M. (2001). Kinetic aspects of acetate metabolism in healthy humans using [1-13C] acetate. The American journal of physiology-Endocrinology and metabolism, 281(1), E178-E184.

- Ermias, A., & Legesse, A. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 369-382.

- D'Espaux, L., Ghosh, A., & Ralian, J. (2017). Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae. Biotechnology and bioengineering, 114(4), 849-857.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234237, this compound. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB016746). Retrieved from [Link]

-

NIST. (n.d.). 3-Nonanol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

Tommasone, S. (2023, October 26). Using GC-MS to Analyze Human Metabolites. AZoLifeSciences. Retrieved from [Link]

Sources

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 3. Lipidomics in Biomarker Research - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Applications of Lipidomics in Discovery of Disease Biomarkers - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. Lipidomics applications for disease biomarker discovery in mammal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipidomics applications for discovering biomarkers of diseases in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FORMATION OF 4-HYDROXYNONENAL FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation* | Semantic Scholar [semanticscholar.org]

- 13. Metabolic fate of 4-hydroxynonenal in hepatocytes: 1,4-dihydroxynonene is not the main product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systemic Acetate Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation | Qasem | Journal of Endocrinology and Metabolism [jofem.org]

- 19. Kinetic model of acetate metabolism in healthy and hyperinsulinaemic humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic aspects of acetate metabolism in healthy humans using [1-13C] acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. preprints.org [preprints.org]

- 24. wwwn.cdc.gov [wwwn.cdc.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. Solid-phase microextraction for the analysis of human breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 固相マイクロ抽出(SPME) [sigmaaldrich.com]

- 28. agilent.com [agilent.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. diverdi.colostate.edu [diverdi.colostate.edu]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. youtube.com [youtube.com]

A Technical Guide to the Preliminary Bioactivity Screening of 3-Hydroxynonyl Acetate

Abstract

3-Hydroxynonyl acetate is a fatty acyl ester with a structure suggestive of potential biological activity.[1][2] As the exploration of novel bioactive compounds is a cornerstone of drug discovery, a structured preliminary investigation into this molecule's effects on cellular systems is warranted. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial bioactivity screening of this compound. We detail the rationale and step-by-step protocols for a tiered screening approach, beginning with fundamental cytotoxicity assessment, followed by targeted assays for anti-inflammatory and antioxidant activities. The methodologies are designed to be robust and self-validating, incorporating essential controls and clear endpoints. Furthermore, this document outlines potential signaling pathways, such as NF-κB, that may be modulated by this compound and provides the foundational logic for subsequent mechanistic studies. All protocols are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction to this compound

Chemical Properties and Structure

This compound (IUPAC Name: this compound) is an acetate ester with the chemical formula C₁₁H₂₂O₃.[1][3] It is classified as a secondary alcohol and an acetate ester, resulting from the formal condensation of acetic acid with nonane-1,3-diol.[1][4] Its structure contains a nine-carbon aliphatic chain with a hydroxyl group at the third position and an acetate group esterified to the first position.

Key Chemical Identifiers:

Rationale for Bioactivity Screening

The rationale for investigating the bioactivity of this compound is based on its structural characteristics, which are shared with other known bioactive molecules:

-

Fatty Acid Ester Structure: It belongs to the class of fatty acyls, specifically short fatty esters.[1] Short-chain fatty acids (SCFAs) and their derivatives are metabolites known to possess a wide range of health benefits, including anti-inflammatory, immunoregulatory, and anticancer activities.[6][7][8] The esterification of such molecules can enhance stability and bioavailability, potentially leading to improved bioactivity.[9][10]

-

Hydroxyl Group: The presence of a secondary hydroxyl group introduces polarity and a potential site for metabolic modification or hydrogen bonding with biological targets, such as enzymes or receptors.

-

Acetate Moiety: Acetate itself is a key metabolite and a precursor for various biosynthetic pathways. Short-chain fatty acid esters, including acetates, have been studied for their antioxidant and other health-promoting properties.[9][10]

Given these features, it is plausible that this compound could interact with cellular pathways involved in inflammation, oxidative stress, and cell proliferation.

Proposed Preliminary Bioactivity Screening Strategy

A tiered approach is recommended to efficiently screen this compound. This strategy begins with a broad assessment of cytotoxicity to establish a safe therapeutic window, followed by more specific functional assays based on the compound's structural rationale.

Causality Behind Experimental Choices

-

Tier 1: In Vitro Cytotoxicity Assessment: This is the foundational first step for any novel compound.[11] It determines the concentration range at which the compound is toxic to cells. This information is critical for designing subsequent experiments, ensuring that observed effects in functional assays are not simply a result of cell death. The MTT assay is chosen for its reliability, cost-effectiveness, and its principle of measuring metabolic activity, which is a strong indicator of cell viability.[12][13]

-

Tier 2: Functional Screening - Anti-inflammatory and Antioxidant Assays:

-

Anti-inflammatory Activity: Chronic inflammation is mediated by signaling molecules like nitric oxide (NO), and its overproduction is a hallmark of many inflammatory diseases.[14] The structural similarity of this compound to SCFAs, which are known to have anti-inflammatory effects, justifies this line of inquiry.[6] The Griess assay, which measures nitrite (a stable product of NO), is a standard, robust method to quantify NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[15][16][17]

-

Antioxidant Activity: Oxidative stress is implicated in a vast number of pathologies.[18] Fatty acid esters have shown potential as antioxidants.[9][10] A cell-based antioxidant assay using a probe like DCFH-DA is more biologically relevant than simple chemical assays because it accounts for cellular uptake, metabolism, and localization of the compound.[18][19][20]

-

Experimental Workflow

The overall workflow is designed to logically progress from general toxicity to specific bioactivity.

Caption: High-level workflow for the preliminary bioactivity screening of this compound.

Core Experimental Protocols

Cell Line Selection and Maintenance

-

RAW 264.7 (Murine Macrophage): Ideal for anti-inflammatory assays as they produce significant amounts of nitric oxide upon stimulation with LPS.[14]

-

HeLa (Human Cervical Cancer) or MCF-7 (Human Breast Cancer): Commonly used for initial cytotoxicity screening due to their robustness and well-characterized growth properties.[12]

-

HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.[12]

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[12][13][21]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7, RAW 264.7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[21]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM.[21]

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.[12]

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[12]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Assay)

Principle: In response to pro-inflammatory stimuli like LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to increased production of nitric oxide (NO).[14] NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.[15][16]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[15]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1 hour.[15]

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[15]

-

Negative Control: Cells with medium only (no LPS, no compound).

-

Positive Control: Cells with LPS and a known iNOS inhibitor (e.g., Dexamethasone).

-

Vehicle Control: Cells with LPS and the corresponding DMSO concentration.

-

-

Incubation: Incubate the plate for another 24 hours.[15]

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[15]

-

Incubation & Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[17]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only treated cells.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[18][22] Antioxidants will reduce the rate of DCF formation.[19]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate until they are 90-100% confluent.[18][22]

-

Compound and Probe Incubation: Wash cells gently with PBS. Add 100 µL of treatment media containing a fixed concentration of DCFH-DA (e.g., 25 µM) and various non-toxic concentrations of this compound.[20]

-

Incubation: Incubate for 60 minutes at 37°C to allow for probe uptake and compound action.[18]

-

Induction of Oxidative Stress: Wash the cells three times with warm PBS. Add 100 µL of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[18][20]

-

Data Acquisition: Immediately begin reading the plate using a fluorescent microplate reader (Excitation: ~480-485 nm, Emission: ~530-538 nm). Take readings every 1-5 minutes for a total of 60 minutes at 37°C.[18][22]

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is determined using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.[20] Plot the CAA values against the compound concentration to determine the IC₅₀.

Data Analysis and Proposed Mechanistic Insights

Summarizing Quantitative Data

All quantitative results should be tabulated for clear comparison. Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Treatment Time | IC₅₀ (µM) |

|---|---|---|

| HeLa | 24 hours | e.g., 125.5 ± 8.3 |

| MCF-7 | 24 hours | e.g., 150.2 ± 11.1 |

| RAW 264.7 | 24 hours | e.g., > 200 |

Table 2: Illustrative Functional Bioactivity Data

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control |

|---|---|---|---|---|

| Anti-inflammatory | RAW 264.7 | NO Production Inhibition | e.g., 45.7 ± 3.9 | Dexamethasone |

| Antioxidant (CAA) | HepG2 | ROS Reduction | e.g., 62.1 ± 5.5 | Quercetin |

Potential Signaling Pathway Modulation: NF-κB

Should this compound demonstrate significant anti-inflammatory activity by inhibiting NO production, a primary hypothesis would be the modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[23][24] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS.[23][25][26]

LPS, the stimulus used in the NO assay, activates the canonical NF-κB pathway.[24][25] This involves the phosphorylation and degradation of the inhibitor of κB (IκBα), which releases the NF-κB dimer (typically p50/RelA) to translocate to the nucleus and initiate transcription of target genes.[27] A potential mechanism of action for this compound could be the inhibition of IκBα phosphorylation or degradation, thus preventing NF-κB nuclear translocation.

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

Conclusion and Future Directions

This guide outlines a logical and robust strategy for the preliminary bioactivity screening of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant potential, researchers can generate the foundational data necessary to justify further investigation. Positive "hits" in the functional assays would warrant more detailed mechanistic studies, such as Western blots to probe the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65), gene expression analysis via qPCR for iNOS and other inflammatory cytokines, and further assays to explore its antioxidant mechanism (e.g., Nrf2 activation). These preliminary studies are a critical step in elucidating the therapeutic potential of novel chemical entities like this compound.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Mussbacher, M., Salzmann, M., Brostjan, C., Hoesel, B., Schoergenhofer, C., & Datler, H. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 516. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Chen, F., & Greene, W. C. (2004). NF-κB: a pleiotropic regulator of inflammation, cell death, and cell proliferation. Nature Reviews Molecular Cell Biology, 5(5), 392-401. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234237, this compound. PubChem. [Link]

-

Chang, C. W., Hsieh, S. L., & Wang, C. C. (2022). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Antioxidants, 11(11), 2246. [Link]

-

PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit. Cell Biolabs, Inc. [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

-

FooDB. (2010). Showing Compound this compound (FDB016746). FooDB. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Llorent-Martínez, E. J., & Ortega-Barrales, P. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 940. [Link]

-

Chang, C. W., Hsieh, S. L., & Wang, C. C. (2022). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Antioxidants, 11(11), 2246. [Link]

-

Cheméo. (n.d.). 3-Nonanol, acetate. Cheméo. [Link]

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Musa, A. A., et al. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 10(6), 2854-2863. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

I-Scholar. (n.d.). Nitric oxide assay: Significance and symbolism. I-Scholar. [Link]

-

Mirzaei, R., et al. (2021). Health Benefits and Side Effects of Short-Chain Fatty Acids. Frontiers in Nutrition, 8, 734007. [Link]

-

ResearchGate. (n.d.). Short-chain fatty acid starch esters in food preservation: preparation technologies, functions and application. ResearchGate. [Link]

-

Saisavoey, T., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Biochemistry, 43(10), e12999. [Link]

-

PubChemLite. (n.d.). This compound (C11H22O3). PubChemLite. [Link]

-

Ajjuri, R. R., & O'Donnell, J. M. (2022). Novel Whole-tissue Quantitative Assay of Nitric Oxide Levels in Drosophila Neuroinflammatory Response. JoVE (Journal of Visualized Experiments), (185), e50892. [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:149579). ChEBI. [Link]

-